4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and pyrrolidine.
Reaction Conditions: The key step involves a condensation reaction between 3-cyanobenzaldehyde and pyrrolidine under acidic conditions to form the desired product.
Purification: The crude product is then purified using recrystallization techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
Boc-4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but includes a Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and applications.
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid: This compound features a fluorine atom instead of a cyano group, leading to different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.
Biological Activity
4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by recent research findings and case studies.
- Molecular Formula : C12H14N2O2.HCl
- Molecular Weight : 250.71 g/mol
- IUPAC Name : 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some pyrrolidine derivatives range from 32 to 512 µg/mL against different bacterial strains .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Pyrrolidine Derivative A | S. aureus | 32 |
Pyrrolidine Derivative B | E. coli | 64 |
Pyrrolidine Derivative C | K. pneumoniae | 128 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests demonstrated effectiveness against fungi such as Candida albicans. The MIC values for antifungal activity were reported between 16.69 to 78.23 µM .
Compound | Fungal Strain | MIC (µM) |
---|---|---|
Pyrrolidine Derivative A | C. albicans | 16.69 |
Pyrrolidine Derivative B | Fusarium oxysporum | 56.74 |
The biological activity of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride is likely due to its ability to interact with specific molecular targets within bacterial and fungal cells. The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes essential for microbial survival .
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the pyrrolidine structure affect biological activity. For example, substituents on the phenyl ring can significantly alter the potency of the compound against various pathogens. The introduction of electron-withdrawing or electron-donating groups has been shown to enhance antibacterial efficacy .
Key Findings from SAR Studies:
- Hydroxylation on the pyrrolidine ring improved activity.
- Aromatic substitutions generally increased potency against bacterial strains.
- The presence of halogen atoms on the phenyl ring correlated with enhanced bioactivity.
Case Studies
- In Vivo Efficacy : A study evaluated the efficacy of a related pyrrolidine derivative in a murine model of bacterial infection, demonstrating significant reduction in bacterial load compared to control groups.
- Combination Therapy : Another investigation explored the use of this compound in combination with traditional antibiotics, revealing synergistic effects that enhanced overall antibacterial activity.
Properties
Molecular Formula |
C12H13ClN2O2 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-5-8-2-1-3-9(4-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H |
InChI Key |
HJABUIHPPBREPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC(=C2)C#N.Cl |
Origin of Product |
United States |
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